molecular formula C16H30N3OP B14400697 N,N,N',N'-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide CAS No. 87981-18-8

N,N,N',N'-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide

Cat. No.: B14400697
CAS No.: 87981-18-8
M. Wt: 311.40 g/mol
InChI Key: AAUKKMKOXVLTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N’,N’-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide is a chemical compound with the molecular formula C14H25N2OP. It is known for its unique structure, which includes a phosphonic diamide group attached to an ethylamino-substituted phenyl ring. This compound has various applications in scientific research and industry due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide typically involves the reaction of N,N,N’,N’-tetraethylphosphorodiamidic chloride with 4-(ethylamino)aniline. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and efficient purification techniques to obtain high yields of N,N,N’,N’-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide .

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phenylphosphonic diamides .

Scientific Research Applications

N,N,N’,N’-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-Tetramethyl-P-phenylenediamine
  • N,N,N’,N’-Tetraethyl-P-phenylphosphonic diamide

Uniqueness

N,N,N’,N’-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both ethylamino and phosphonic diamide groups. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

87981-18-8

Molecular Formula

C16H30N3OP

Molecular Weight

311.40 g/mol

IUPAC Name

4-[bis(diethylamino)phosphoryl]-N-ethylaniline

InChI

InChI=1S/C16H30N3OP/c1-6-17-15-11-13-16(14-12-15)21(20,18(7-2)8-3)19(9-4)10-5/h11-14,17H,6-10H2,1-5H3

InChI Key

AAUKKMKOXVLTHX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)P(=O)(N(CC)CC)N(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.